molecular formula C14H19N3O3 B7930984 [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7930984
M. Wt: 277.32 g/mol
InChI Key: YDVQXZQWFUWZOT-LBPRGKRZSA-N
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Description

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino-acetyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via an acylation reaction using an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.

    Formation of the Benzyl Ester: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can be compared with other similar compounds, such as:

    [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid methyl ester: This compound has a similar structure but with a methyl ester instead of a benzyl ester, which may affect its reactivity and biological activity.

    [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Another similar compound with an ethyl ester, which may have different physical and chemical properties.

    [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid propyl ester: This compound has a propyl ester, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVQXZQWFUWZOT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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